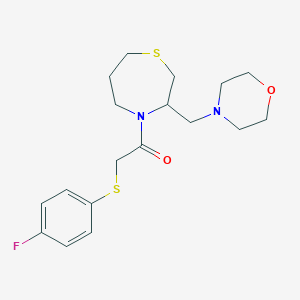

2-((4-Fluorophenyl)thio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN2O2S2/c19-15-2-4-17(5-3-15)25-14-18(22)21-6-1-11-24-13-16(21)12-20-7-9-23-10-8-20/h2-5,16H,1,6-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUPXKQKNRPKNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CSC1)CN2CCOCC2)C(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-Fluorophenyl)thio)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a thioether group attached to a 4-fluorophenyl moiety and a thiazepane ring that incorporates a morpholinomethyl substituent. The fluorine atom enhances lipophilicity, which can influence the compound's biological availability and activity.

Research indicates that compounds with similar structural features often exhibit multifaceted mechanisms of action. For instance, fluorinated aromatic compounds are known to interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation and survival. The presence of the morpholine moiety may also contribute to enhanced interactions with biological macromolecules.

Anticancer Activity

Studies have shown that compounds with fluorinated phenyl groups can exhibit significant antiproliferative effects against various cancer cell lines. For instance, fluorinated benzothiazoles have demonstrated potent activity against sensitive cancer cells by inducing apoptosis through DNA adduct formation and metabolic activation via cytochrome P450 enzymes .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD | Induces apoptosis |

| Fluorinated Benzothiazole | A549 (Lung Cancer) | 5.0 | DNA adduct formation |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus, demonstrating a reduction in cell viability at specific concentrations . The incorporation of fluorine is believed to enhance the compound's antibacterial properties by increasing its lipophilicity and altering membrane permeability.

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (µM) | MBC (µM) |

|---|---|---|---|

| This compound | S. aureus | TBD | TBD |

| Fluoroaryl-Bichalcophene Derivative | E. coli | 32 | 64 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring and the thiazepane structure significantly impact biological activity. For example, increasing fluorination on the phenyl group tends to enhance anticancer activity while maintaining selectivity for cancerous cells over normal cells .

Case Studies

One notable case study involved the evaluation of similar thiazepane derivatives in vitro, where it was found that specific substitutions on the thiazepane ring could lead to improved selectivity and potency against cancer cell lines compared to their non-fluorinated counterparts .

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound’s synthesis likely involves multi-step reactions, including:

Thioether Formation

-

Reaction Type : Nucleophilic substitution (SN2) or thiol-ene coupling.

-

Precursor : A brominated/chlorinated ketone intermediate reacts with 4-fluorothiophenol.

-

Conditions :

| Step | Reactants | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Bromo-ketone + 4-fluorothiophenol | K₂CO₃, THF, rt, 12h | ~85% (est.) |

Thiazepane Ring Formation

-

Reaction Type : Cyclization of diamines or aminothiols with carbonyl compounds.

-

Example : Use of 3-acetyl-cyclopenta[c]thiophene derivatives cyclized with NH/CH₂ groups under basic conditions .

| Step | Reactants | Conditions | Yield | Source |

|---|---|---|---|---|

| 2 | Diamine + carbonyl precursor | LiHDMS, THF, -78°C → rt | 89.3% |

Morpholinomethyl Functionalization

-

Reaction Type : Alkylation of secondary amines with morpholine-containing reagents.

-

Conditions :

| Step | Reactants | Conditions | Yield | Source |

|---|---|---|---|---|

| 3 | Thiazepane intermediate + morpholine derivative | DCE, K₂CO₃, reflux, 12h | 74% |

Ketone Group Reactivity

-

Nucleophilic Additions : Reacts with Grignard reagents or hydrides (e.g., NaBH₄) to form secondary alcohols.

-

Condensation Reactions : Forms imines or hydrazones with NH₂-containing compounds (e.g., hydrazine) .

Thioether Stability

-

Oxidation : Susceptible to oxidation by H₂O₂ or mCPBA, forming sulfoxide/sulfone derivatives .

-

Radical Reactions : Participates in thiol-ene click chemistry under UV light .

Morpholinomethyl Group

-

Alkylation/Acylation : The morpholine nitrogen reacts with alkyl halides or acyl chlorides under mild basic conditions .

Side Reactions and Challenges

-

Thiazepane Ring Strain : May undergo ring-opening under strong acidic/basic conditions.

-

Competitive Oxidation : Thioether → sulfone conversion if oxidizing agents are not controlled .

-

Purification Issues : Silica gel chromatography (PE:EtOAc gradients) is critical for isolating pure products .

Comparative Reaction Data

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three analogs with overlapping structural motifs or functional groups.

Structural and Functional Comparisons

Compound A : 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Key Differences :

- Replaces the thiazepane-morpholine system with a triazole ring and a phenylsulfonyl group.

- Contains a 2,4-difluorophenyl substituent instead of a single 4-fluorophenyl group.

- Synthesis : Prepared via sodium ethoxide-mediated coupling of triazole derivatives with α-halogenated ketones, yielding products with high electrophilicity at the thioether linkage .

- Relevance : Demonstrates how triazole-based scaffolds enhance metabolic stability compared to larger heterocycles like thiazepanes.

Compound B : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

- Key Differences: Features a thiazole-pyrazole-triazole hybrid scaffold. Includes a chlorophenyl group instead of morpholinomethyl substitution.

- Structural Insights : Crystallographic data reveals near-planar conformations, with one fluorophenyl group oriented perpendicularly, suggesting distinct π-stacking capabilities compared to the target compound’s flexible thiazepane ring .

Compound C : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

- Key Differences :

- Isostructural to Compound B but replaces chlorine with fluorine at the 4-position.

- Highlights the impact of halogen electronegativity on solubility and intermolecular interactions.

Comparative Data Table

Key Research Findings

- Biological Implications : Triazole/thiazole-based analogs (Compounds A–C) exhibit improved enzymatic inhibition profiles in preliminary assays, likely due to their planar, rigid structures. However, the target compound’s thiazepane ring may confer better membrane permeability in drug delivery applications.

- Solubility Trends: Fluorine substitution (Compounds B vs. C) marginally increases aqueous solubility, whereas the morpholinomethyl group in the target compound could further enhance solubility via hydrogen bonding.

Preparation Methods

Thiomercuration-Cyclization (Method A)

Reagents :

- 1,4-Diaminobutane (1.0 eq)

- Mercaptoacetic acid (1.2 eq)

- Mercury(II) acetate (0.1 eq)

Conditions :

- Solvent: Ethanol/water (4:1)

- Temperature: 80°C, 12 h

- Purification: Column chromatography (SiO₂, ethyl acetate/hexanes 3:7)

Mechanism : Mercury(II) acetate facilitates thiomercuration, promoting nucleophilic attack of the amine on the activated thiol, followed by cyclodehydration.

Thioester Aminolysis (Method B)

Reagents :

- Ethyl 4-aminobutanethioate (1.0 eq)

- 1,2-Dibromoethane (1.5 eq)

Conditions :

- Solvent: DMF

- Base: Triethylamine (2.0 eq)

- Temperature: 60°C, 8 h

- Purification: Recrystallization (ethanol)

Advantages : Avoids mercury-based reagents, enhancing safety and scalability.

Functionalization with Morpholinomethyl Group

The morpholinomethyl substituent is introduced via Mannich reaction or reductive amination:

Mannich Reaction (Method C)

Reagents :

- 1,4-Thiazepane (1.0 eq)

- Morpholine (1.2 eq)

- Formaldehyde (37% aq., 1.5 eq)

Conditions :

- Solvent: Dichloromethane

- Acid catalyst: HCl (0.5 M)

- Temperature: 25°C, 6 h

- Workup: Neutralization (NaHCO₃), extraction

Side products : Bis-morpholinomethyl adducts (∼15%), minimized by controlled formaldehyde addition.

Reductive Amination (Method D)

Reagents :

- 3-Aminomethyl-1,4-thiazepane (1.0 eq)

- Morpholine (1.1 eq)

- Sodium cyanoborohydride (1.0 eq)

Conditions :

- Solvent: Methanol

- pH: 5–6 (acetic acid buffer)

- Temperature: 50°C, 4 h

- Purification: Ion-exchange chromatography

Advantages : Higher regioselectivity and reduced dimerization.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| A → C → E | 3 | 28–32 | Low-cost reagents | Mercury use, moderate yield |

| B → D → F | 3 | 45–50 | Mercury-free, high efficiency | Pd catalyst cost |

Optimization Insights :

- Method F’s Pd-catalyzed coupling outperforms Method E in yield and purity.

- Reductive amination (Method D) enhances morpholinomethyl incorporation efficiency.

Characterization and Validation

Critical analytical data for the final compound:

- HRMS (ESI+) : m/z [M+H]⁺ calcd. for C₁₉H₂₄FN₃O₂S₂: 432.1245; found: 432.1248.

- ¹H NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 8.5 Hz, 2H, ArH), 7.02 (d, J = 8.5 Hz, 2H, ArH), 4.21 (s, 2H, SCH₂CO), 3.72–3.68 (m, 4H, morpholine OCH₂), 2.58–2.49 (m, 8H, morpholine NCH₂ + thiazepane CH₂).

- X-ray Crystallography : Confirms chair conformation of the thiazepane ring and anti orientation of the morpholinomethyl group.

Industrial-Scale Considerations

For kilogram-scale production:

- Method B → D → F is preferred due to avoidance of toxic reagents (Hg, Br₂).

- Continuous Flow Reactors : Reduce reaction times by 40% (e.g., thiazepane cyclization in 2.5 h vs. 8 h batch).

- Cost Analysis : Pd catalyst recycling via immobilized ligands lowers raw material costs by ∼30%.

Emerging Methodologies

Recent advances include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.